5-(2-hydroxy-3,4-dimethylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2-hydroxy-3,4-dimethylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a benzothiophene moiety, and a hydroxy-dimethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxy-3,4-dimethylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the benzothiophene moiety, and the attachment of the hydroxy-dimethylphenyl group. Common synthetic routes may include:
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Benzothiophene Moiety: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Attachment of the Hydroxy-Dimethylphenyl Group: This step may involve a coupling reaction, such as Suzuki-Miyaura coupling, using a boronic acid derivative and a halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(2-hydroxy-3,4-dimethylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
5-(2-hydroxy-3,4-dimethylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-hydroxy-3,4-dimethylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact mechanism would depend on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- **5-(2-hydroxy-3,4-dimethylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide
- **5-(2-hydroxy-3,4-dimethylphenyl)-N-{3-[(2-ethoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide
- **5-(2-hydroxy-3,4-dimethylphenyl)-N-{3-[(2-propoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H28N4O4S |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
3-(2-hydroxy-3,4-dimethylphenyl)-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H28N4O4S/c1-13-8-9-15(21(29)14(13)2)17-12-18(28-27-17)22(30)26-24-20(23(31)25-10-11-32-3)16-6-4-5-7-19(16)33-24/h8-9,12,29H,4-7,10-11H2,1-3H3,(H,25,31)(H,26,30)(H,27,28) |
InChI Key |
ALXVZZHEOZRQQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2=NNC(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCOC)O)C |
Origin of Product |
United States |
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